3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C16H11ClINO2S It is characterized by the presence of a pyrrolidine-2,5-dione core substituted with 4-chlorophenyl and 4-iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with an appropriate amine under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzenethiol.
Introduction of the 4-Iodophenyl Group: The 4-iodophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)sulfanyl-1-(4-nitrophenyl)pyrrolidine-2,5-dione: Similar structure but with a nitro group instead of an iodine atom.
3-(4-Chlorophenyl)sulfanyl-1-(4-bromophenyl)pyrrolidine-2,5-dione: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity
Biological Activity
The compound 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione , also referred to as YJ8, is a member of the pyrrolidine family that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₈H₁₄ClI N₂O₂S
- Molecular Weight : 625.906 g/mol
- SMILES Notation : O=S(=O)(c1ccccc1Cl)C5CC(C(=O)NC2(C=[N@H])CC2)N(C(=O)C4(c3ccc(I)cc3)CC4)C5
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, which showed promising antifungal activity against multiple pathogenic strains, including Candida albicans and Aspergillus niger. The compound's structural features contribute to its efficacy against Mycobacterium tuberculosis as well .
Pathogen | Activity |
---|---|
Candida albicans | Moderate to strong |
Aspergillus niger | Moderate |
Mycobacterium tuberculosis | Significant |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes linked to various diseases. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in the treatment of Alzheimer's disease and urea cycle disorders, respectively. The IC₅₀ values for these activities were reported as follows:
Enzyme | IC₅₀ (µM) |
---|---|
Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
Urease | 1.13 ± 0.003 |
These results suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to YJ8 possess anti-inflammatory properties. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways. Notably, some compounds showed IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac:
Compound | IC₅₀ (µg/mL) |
---|---|
Compound A | 60.56 |
Compound B | 57.24 |
Diclofenac | 54.65 |
This suggests that modifications to the pyrrolidine structure can enhance anti-inflammatory efficacy .
The biological activity of YJ8 can be attributed to several mechanisms:
- Interaction with Enzymes : The compound's ability to bind with active sites on enzymes like AChE and urease suggests a competitive inhibition mechanism.
- Structural Compatibility : The presence of halogenated phenyl groups enhances lipophilicity and facilitates better membrane penetration, which is crucial for antimicrobial activity.
- Reactive Functional Groups : The sulfonamide moiety in the structure is known for its role in modulating biological responses through interaction with various biomolecules.
Case Studies
A notable case study involved the evaluation of similar compounds against a panel of bacterial strains. Compounds were synthesized and tested for antibacterial activity using standard protocols. Results indicated that certain derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, further supporting the potential application of these compounds in treating bacterial infections .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClINO2S/c17-10-1-7-13(8-2-10)22-14-9-15(20)19(16(14)21)12-5-3-11(18)4-6-12/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOWEYDXOGYIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClINO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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